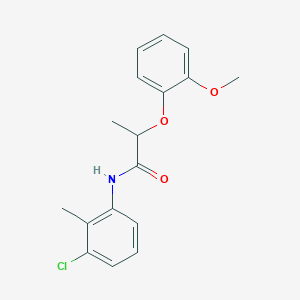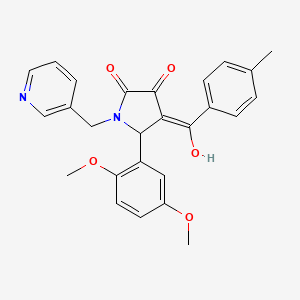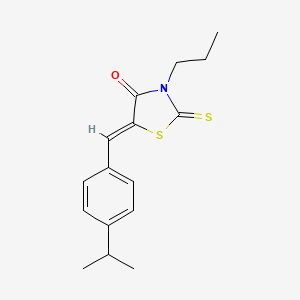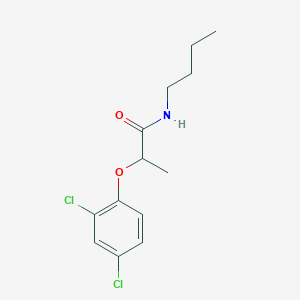![molecular formula C13H23NO2 B3962494 1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine](/img/structure/B3962494.png)
1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine
Descripción general
Descripción
1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine, also known as DNMDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DNMDP is a spirocyclic compound that contains a piperidine ring and a dioxaspiro nonane ring.
Mecanismo De Acción
The exact mechanism of action of 1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to increase the expression of sigma-1 receptor in neuronal cells and to modulate calcium signaling in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines in vitro. This compound has also been shown to reduce oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine is that it is relatively easy to synthesize and purify. This compound has also been shown to have good bioavailability and to penetrate the blood-brain barrier. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine. One area of interest is the development of this compound derivatives with improved sigma-1 receptor affinity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of this compound as a tool for studying the role of the sigma-1 receptor in calcium signaling and neuronal survival could lead to a better understanding of the underlying mechanisms of these processes.
Aplicaciones Científicas De Investigación
1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders. This compound has been shown to have affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal survival. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-8-14(9-5-1)10-12-11-15-13(16-12)6-2-3-7-13/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFREHKZUVNFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine](/img/structure/B3962413.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3962442.png)




![3-[2-(4-biphenylyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962482.png)
![2-[benzyl(methyl)amino]ethyl (4-chlorophenyl)acetate hydrochloride](/img/structure/B3962487.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962495.png)
![ethyl [3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B3962498.png)
